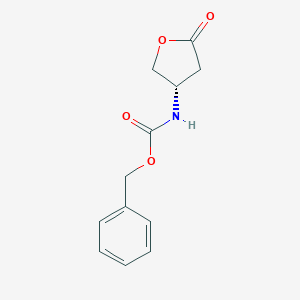

Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[(3S)-5-oxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIBNUOPVTZWRT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351330 | |

| Record name | Benzyl [(3S)-5-oxooxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57266287 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

87219-29-2 | |

| Record name | Benzyl [(3S)-5-oxooxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl (S)-(â??)-tetrahydro-5-oxo-3-furanylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate (CAS 87219-29-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate, with CAS number 87219-29-2, is a chiral building block of significant interest in the pharmaceutical industry. Primarily, it serves as a crucial intermediate in the asymmetric synthesis of various bioactive molecules, most notably β-lactam antibiotics.[1][2] Its rigid furanone core and defined stereochemistry make it an excellent chiral auxiliary, enabling the stereoselective formation of new chemical bonds. This technical guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and analytical methodologies.

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature.[2] It is a carbamate derivative, specifically an ester of carbamic acid.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 87219-29-2 | [3] |

| Molecular Formula | C₁₂H₁₃NO₄ | [3] |

| Molecular Weight | 235.24 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 100-104 °C | |

| Boiling Point | 466.1±44.0 °C at 760 mmHg | |

| Density | 1.3±0.1 g/cm³ | |

| Solubility | Soluble in DMSO and Methanol (Slightly). | [5] |

Synthesis

The synthesis of this compound is typically achieved through the N-protection of the corresponding chiral amine, (S)-3-aminodihydrofuran-2(3H)-one, with a benzyloxycarbonyl (Cbz) group. The starting material, (S)-3-aminodihydrofuran-2(3H)-one hydrochloride (also known as L-Homoserine lactone hydrochloride), is commercially available and can be synthesized from natural amino acids like L-methionine or L-aspartic acid.[5][6]

The general synthetic approach involves the reaction of L-Homoserine lactone hydrochloride with benzyl chloroformate in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[2][7]

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the benzyloxycarbonyl protection of amino groups.[7]

Materials:

-

(S)-3-Aminodihydrofuran-2(3H)-one hydrochloride (L-Homoserine lactone hydrochloride)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or another suitable base like triethylamine

-

Dichloromethane (CH₂Cl₂) or another suitable solvent

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-3-aminodihydrofuran-2(3H)-one hydrochloride in water.

-

Basification: Cool the solution in an ice bath and add a suitable base, such as sodium bicarbonate, portion-wise until the solution is basic (pH ~8-9). This neutralizes the hydrochloride and liberates the free amine.

-

Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly add benzyl chloroformate dropwise via a dropping funnel. Maintain the temperature at 0-5 °C during the addition.

-

Reaction: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash them sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white crystalline solid.

-

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group (around 7.3 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), and multiplets for the protons of the tetrahydrofuranone ring.

-

¹³C NMR: Expected signals would include those for the carbonyl carbons of the lactone and carbamate, aromatic carbons, the benzylic carbon, and the carbons of the tetrahydrofuranone ring.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique to determine the enantiomeric purity of the final product. A chiral stationary phase, such as one based on derivatized cellulose or amylose, would be suitable for separating the (S) and (R) enantiomers.[8] The mobile phase would typically consist of a mixture of hexane and a polar alcohol like isopropanol.

Applications in Asymmetric Synthesis

This compound is a valuable chiral auxiliary. The carbamate group can direct the stereochemical outcome of reactions at adjacent positions, and the benzyl protecting group can be readily removed under standard hydrogenolysis conditions. Its primary application lies in the synthesis of complex molecules where controlling stereochemistry is critical, such as in the development of novel antibiotics and other therapeutic agents.[1][2]

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It may cause skin and eye irritation.[4] Detailed safety information can be found in the material safety data sheet (MSDS) provided by the supplier.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and application of an N-acylated L-homoserine lactone derivatized affinity matrix for the isolation of quorum sensing signal receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pnrjournal.com [pnrjournal.com]

physical and chemical properties of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a chiral organic molecule of interest in medicinal chemistry and drug discovery. As a derivative of γ-butyrolactone, a scaffold known for a wide range of biological activities, this compound holds potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, detailed experimental protocols for its synthesis, and an exploration of its potential, yet currently uncharacterized, biological significance. The information is presented to support further research and application in drug development.

Chemical and Physical Properties

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, with the CAS number 87219-29-2, possesses a molecular formula of C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol .[1] While specific experimental data for the (S)-enantiomer is limited, the physical and chemical properties are expected to be similar to its racemic mixture and the more extensively studied (R)-enantiomer.

Table 1: Physical and Chemical Properties of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₄ | [1] |

| Molecular Weight | 235.24 g/mol | [1] |

| CAS Number | 87219-29-2 | |

| Appearance | Off-white solid | [2] |

| Melting Point | 105-109 °C (for the corresponding (R)-enantiomer) | [3] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and methanol. | [4] |

| Boiling Point (Predicted) | 466.1±44.0 °C | [3] |

| Density (Predicted) | 1.27 g/cm³ | [2][5] |

Spectroscopic Data

Table 2: Spectroscopic Data for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 7.88 (d, 1H), 7.36 (m, 5H), 5.05 (s, 2H), 4.43 (dd, 1H), 4.32 (m, 1H), 4.11 (dd, 1H), 2.86 (dd, 1H), 2.39 (dd, 1H) |

| ¹³C NMR | Data not currently available for the (S)-enantiomer. |

| Infrared (IR) | Data not currently available for the (S)-enantiomer. |

| Mass Spectrometry (MS) | Data not currently available for the (S)-enantiomer. |

Experimental Protocols

The synthesis of enantiomerically pure (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is of significant interest. A common strategy involves the use of a chiral starting material, such as L-aspartic acid. The following is a generalized experimental protocol based on established chemical transformations for the synthesis of related compounds.

Synthesis from L-Aspartic Acid

This multi-step synthesis involves the formation of the γ-butyrolactone ring from L-aspartic acid, followed by the introduction of the benzyloxycarbonyl protecting group.

Workflow for the Synthesis of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Caption: Synthetic route from L-aspartic acid.

Step 1: Diazotization and Reduction of L-Aspartic Acid L-aspartic acid is treated with sodium nitrite in an acidic medium to form a diazonium salt, which is subsequently reduced, for instance with potassium borohydride, to yield an (S)-2-hydroxysuccinic acid derivative.

Step 2: Lactonization The resulting hydroxy diacid or its ester derivative is subjected to acidic conditions to promote intramolecular cyclization, forming the γ-butyrolactone ring.

Step 3: Introduction of the Amino Group The hydroxyl group at the 3-position is converted to an amino group. This can be achieved through various methods, such as conversion to a leaving group followed by nucleophilic substitution with an azide and subsequent reduction.

Step 4: Carbamate Formation The resulting (S)-3-aminodihydrofuran-2(3H)-one is reacted with benzyl chloroformate in the presence of a base to yield the final product, (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, the γ-butyrolactone core is a well-established pharmacophore present in numerous natural products and synthetic molecules with diverse biological functions. These activities include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6][7][8][9][10]

The introduction of the benzyloxycarbonylamino side chain at the chiral center of the lactone ring offers possibilities for specific interactions with biological targets. It is hypothesized that this compound could act as an inhibitor of enzymes or a modulator of receptor signaling. Further screening and biological evaluation are necessary to elucidate its specific mechanism of action.

Hypothetical Target Interaction Workflow

Caption: Potential mechanism of biological action.

Future Directions

The comprehensive characterization of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate presents several avenues for future research. The immediate priorities include:

-

Complete Spectroscopic Analysis: Obtaining and reporting detailed ¹³C NMR, IR, and mass spectrometry data for the (S)-enantiomer.

-

Enantioselective Synthesis Optimization: Developing and optimizing a high-yield, enantioselective synthesis protocol.

-

Biological Screening: Conducting a broad range of biological assays to identify potential therapeutic applications. This could include screening against various cancer cell lines, bacterial and fungal strains, and specific enzyme targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to understand the key structural features required for any observed biological activity.

Conclusion

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a promising chiral molecule with potential for drug discovery. This technical guide has summarized the currently available information on its physical and chemical properties and provided a framework for its synthesis. The lack of data on its biological activity highlights a significant opportunity for further investigation. The insights provided herein are intended to serve as a valuable resource for researchers dedicated to the exploration of novel therapeutic agents.

References

- 1. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | CAS 118399-28-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate | 118399-28-3 [chemicalbook.com]

- 4. Buy Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | 305859-68-1 [smolecule.com]

- 5. (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate | CAS 35677-89-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthetic Utility of Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate is a pivotal chiral building block in modern asymmetric synthesis. This technical guide elucidates its core function as a chiral auxiliary, focusing on its mechanism of action in directing stereoselective transformations. Primarily utilized as a precursor to chiral β-amino acids and their derivatives, this compound is instrumental in the synthesis of complex pharmaceutical agents, including β-lactam antibiotics. This document provides a detailed overview of its synthetic applications, supported by quantitative data, experimental protocols, and mechanistic diagrams to illustrate its role in achieving high levels of stereocontrol.

Introduction

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is paramount to its efficacy and safety. Chiral auxiliaries are powerful tools employed to control the stereochemical outcome of a reaction, and this compound has emerged as a valuable reagent in this context. This compound is a protected form of (S)-3-aminobutyrolactone, where the amine is shielded by a benzyloxycarbonyl (Cbz) group, and the lactone serves as a latent carboxylic acid. Its rigid cyclic structure and defined stereochemistry at the C3 position allow for effective facial discrimination in reactions involving the formation of new stereocenters.

Core Functionality: A Chiral Auxiliary for Asymmetric Synthesis

The primary role of this compound is to serve as a chiral auxiliary, a temporary stereogenic unit that is incorporated into a molecule to guide the stereoselective formation of a new chiral center.[1] After the desired stereochemistry has been established, the auxiliary can be cleaved and potentially recycled.

While specific literature detailing the direct enolate chemistry of this compound is not extensively published, its mechanism of action is best understood through analogous systems where a chiral amine derivative is used to control the formation of a new stereocenter, for instance, in the synthesis of β-amino acids. A well-documented strategy involves the diastereoselective addition of a nucleophile to an imine derived from a chiral amine. The inherent chirality of the amine directs the approach of the nucleophile, leading to the preferential formation of one diastereomer.

A representative example of this principle is the synthesis of a chiral β-amino ester using (S)-phenylglycinol as the chiral auxiliary. This process, detailed in patent literature, showcases the high level of stereocontrol achievable with this class of compounds.

Illustrative Mechanism of Action: Diastereoselective Reformatsky Reaction

The synthesis of a chiral β-amino acid precursor via a diastereoselective Reformatsky reaction serves as an excellent model for the mechanism of action of chiral amine-based auxiliaries. In this reaction, a zinc enolate adds to an imine containing a chiral auxiliary. The steric bulk of the auxiliary effectively blocks one face of the imine, forcing the enolate to attack from the less hindered face.

The following diagram illustrates the workflow for the synthesis of a chiral β-amino ester, highlighting the key stereodirecting step.

The critical step in this sequence is the addition of the Reformatsky reagent to the imine. The (S)-phenylglycinol moiety directs the addition to yield the amino alcohol with high enantiomeric excess.

The proposed transition state for this diastereoselective addition is depicted below, illustrating how the chiral auxiliary dictates the stereochemical outcome.

Quantitative Data

The effectiveness of a chiral auxiliary is measured by the yield and the degree of stereoselectivity it imparts. In the model synthesis of the chiral β-amino ester, the following results were reported:

| Step | Product | Yield | Stereoselectivity |

| Diastereoselective Addition | Amino Alcohol | - | >96% ee |

| Overall Sequence | Chiral β-Amino Ester (PTSA Salt) | 63% | - |

Experimental Protocols

The following protocols are based on the procedures described for the synthesis of the chiral β-amino ester and illustrate the practical application of this synthetic strategy.

Imine Formation

To a solution of (S)-phenylglycinol (11.74 g, 0.086 mol) in toluene (110 ml) in a three-necked round-bottom flask equipped with a mechanical stirrer under a nitrogen atmosphere, 3,5-dichlorobenzaldehyde is added in one portion. After stirring for 15 minutes at 22°C, magnesium sulfate (15 g) is added, and the mixture is stirred for an additional 2 hours. The resulting suspension is filtered, and the filtrate is concentrated under reduced pressure to yield the crude imine, which is used in the next step without further purification.

Diastereoselective Reformatsky Reaction

The crude imine from the previous step is dissolved in N-methylpyrrolidinone (NMP). The solution is cooled to -10°C. A solution of the Reformatsky reagent (BrZnCH₂CO₂tBu·THF, 2 equivalents) is added dropwise, maintaining the internal temperature below -5°C. The reaction is stirred at -10°C until completion, as monitored by TLC.

Oxidative Cleavage and Imine Exchange

The amino alcohol product from the Reformatsky reaction is dissolved in ethanol. An aqueous solution of sodium periodate is added, followed by an aqueous solution of methylamine. The mixture is stirred at room temperature until the oxidative cleavage is complete.

Deprotection and Isolation

The resulting phenylimine is taken up in a mixture of THF and heptane. p-Toluenesulfonic acid (PTSA) is added, and the mixture is heated to reflux. Upon cooling, the PTSA salt of the β-amino ester precipitates and is collected by filtration.

Conclusion

This compound and analogous chiral auxiliaries are indispensable tools in asymmetric synthesis. Their rigid, stereochemically defined structures provide a reliable method for controlling the formation of new stereocenters, which is crucial for the development of enantiomerically pure pharmaceuticals. The illustrative example of a diastereoselective Reformatsky reaction highlights the fundamental principles of how these auxiliaries operate, offering high levels of stereocontrol and acceptable overall yields. This technical guide provides researchers and drug development professionals with a foundational understanding of the mechanism of action and practical application of this important class of chiral building blocks.

References

The Role of Furanylcarbamate Derivatives as Chiral Auxiliaries: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. Chiral auxiliaries are a powerful and reliable tool in this endeavor, offering a robust strategy for controlling the stereochemical outcome of a reaction. Among the diverse array of chiral auxiliaries, furanylcarbamate derivatives have emerged as a valuable class, primarily for their remarkable ability to control stereochemistry in intramolecular Diels-Alder (IMDAF) reactions, leading to the synthesis of complex alkaloids and other polycyclic systems. This technical guide provides a comprehensive overview of the synthesis, applications, and stereochemical models of furanylcarbamate derivatives as chiral auxiliaries.

Core Principle: Stereocontrol in the Intramolecular Diels-Alder Furan (IMDAF) Reaction

The primary application of chiral furanylcarbamate derivatives as auxiliaries is in the intramolecular [4+2] cycloaddition of a furan ring (the diene) with a tethered dienophile. The carbamate nitrogen, linked to the furan ring, plays a crucial role in the subsequent transformations of the initial cycloadduct. The stereochemical outcome of this reaction is highly dependent on the nature of the chiral auxiliary attached to the carbamate nitrogen, which effectively directs the facial selectivity of the cycloaddition.

A key feature of the IMDAF reaction of furanyl carbamates is the subsequent nitrogen-assisted ring opening of the initially formed 7-oxabicyclo[2.2.1]heptene adduct. This is followed by a deprotonation to yield a rearranged ketone, a versatile intermediate for further synthetic elaborations.

Synthesis of Furanylcarbamate Chiral Auxiliaries

The synthesis of furanylcarbamate chiral auxiliaries typically involves the reaction of a chiral alcohol or amine with a furan derivative that has been functionalized with a reactive carbamoylating agent, such as a carbamoyl chloride or an isocyanate. Alternatively, a furfuryl amine can be reacted with a chloroformate derived from a chiral alcohol.

General Experimental Protocol for the Synthesis of a Chiral Furanylcarbamate Precursor:

-

Formation of the Chiral Chloroformate: To a solution of a chiral alcohol (1.0 eq.) in a suitable aprotic solvent (e.g., toluene or dichloromethane) at 0 °C is added a solution of phosgene or a phosgene equivalent (e.g., triphosgene) (0.33-0.5 eq.). The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours. The solvent and excess phosgene are carefully removed under reduced pressure to yield the crude chiral chloroformate, which is often used without further purification.

-

Carbamate Formation: To a solution of a furfuryl amine derivative (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine) (1.2 eq.) in an aprotic solvent (e.g., dichloromethane) at 0 °C is added the crude chiral chloroformate (1.1 eq.) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired chiral furanylcarbamate.

Applications in Asymmetric Synthesis: The Intramolecular Diels-Alder Reaction

The seminal work of Padwa and coworkers has extensively demonstrated the utility of furanylcarbamates in the stereocontrolled synthesis of various alkaloid frameworks.[1][2] The stereochemical outcome of the IMDAF reaction is generally predictable, with the dienophile approaching the furan diene from the less sterically hindered face, as dictated by the chiral auxiliary.

Table 1: Diastereoselective Intramolecular Diels-Alder Reaction of Furanyl Carbamates [1][2]

| Entry | Tethered Dienophile | Chiral Auxiliary | Product Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | N-allyl | (-)-8-phenylmenthyl | >95:5 | 78 |

| 2 | N-crotyl | (+)-menthyl | 90:10 | 82 |

| 3 | N-(3-methylbut-2-en-1-yl) | (-)-8-phenylmenthyl | >95:5 | 75 |

Note: The 'syn' diastereomer refers to the orientation of the sidearm of the tethered alkenyl group with respect to the oxygen bridge in the initial cycloadduct.

Experimental Protocol for a Diastereoselective Intramolecular Diels-Alder Reaction of a Furanyl Carbamate:

A solution of the chiral furanylcarbamate precursor (1.0 eq.) in a high-boiling solvent (e.g., toluene or xylene) is heated at reflux for 12-24 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the cycloadduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis of the product or a suitable derivative.

Stereochemical Model and Mechanism of Asymmetric Induction

The stereochemical outcome of the IMDAF reaction of furanylcarbamates is rationalized by a transition state model where the dienophile approaches the furan diene from the face opposite to the bulky group of the chiral auxiliary. The chiral auxiliary effectively shields one face of the molecule, forcing the tethered dienophile to approach from the other, less sterically encumbered face.

In the case of auxiliaries like (-)-8-phenylmenthol, the phenyl group creates a significant steric bias, leading to high diastereoselectivity. The preferred transition state minimizes steric interactions between the dienophile and the chiral auxiliary.

Below is a logical workflow illustrating the synthesis and application of a furanylcarbamate chiral auxiliary in an IMDAF reaction.

Caption: Workflow for the synthesis and application of a furanylcarbamate chiral auxiliary.

The following diagram illustrates the proposed stereochemical model for the IMDAF reaction, highlighting the role of the chiral auxiliary in directing the approach of the dienophile.

Caption: Simplified stereochemical model for the IMDAF reaction.

Conclusion

Furanylcarbamate derivatives have proven to be effective chiral auxiliaries, particularly in the context of intramolecular Diels-Alder reactions. Their ability to induce high levels of diastereoselectivity in the formation of complex polycyclic systems has made them a valuable tool in natural product synthesis. The straightforward synthesis of these auxiliaries and the predictable nature of the stereochemical outcomes, guided by well-understood steric models, underscore their utility for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules. While their application has been predominantly in the realm of IMDAF reactions, the underlying principles of stereocontrol may inspire their broader use in other asymmetric transformations.

References

The Cornerstone of Stereoselective Synthesis: A Technical Guide to Asymmetric Synthesis Using Chiral Building Blocks

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and life sciences sectors, the control of stereochemistry is not merely a benchmark of elegance but a fundamental necessity. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with different enantiomers or diastereomers often exhibiting vastly different pharmacological, toxicological, and metabolic profiles. Asymmetric synthesis, the art of selectively creating a specific stereoisomer, is therefore a critical discipline. Among the various strategies to achieve this, the use of chiral building blocks, often derived from nature's "chiral pool," remains a robust, reliable, and economically viable approach. This technical guide provides an in-depth exploration of the principles, applications, and experimental methodologies of asymmetric synthesis employing chiral building blocks.

The Chiral Pool: Nature's Gift to Asymmetric Synthesis

The chiral pool refers to the collection of readily available, enantiomerically pure compounds from natural sources.[1] These include amino acids, carbohydrates, terpenes, and alkaloids.[2][3] The core principle of this strategy is to utilize the inherent chirality of these starting materials to introduce stereocenters into a target molecule, often with the chirality being preserved throughout the synthetic sequence.[1] The use of the chiral pool is particularly advantageous when the desired molecule shares structural motifs with an abundant natural product.[1]

The applications of chiral pool-derived molecules in asymmetric synthesis are broadly categorized into three areas[2]:

-

Chiral Sources: The chiral building block is incorporated directly into the target molecule, transferring its stereocenters.

-

Chiral Auxiliaries: The chiral moiety is temporarily attached to an achiral substrate to direct a stereoselective transformation, after which it is cleaved and can often be recovered.

-

Chiral Catalysts and Ligands: The chiral molecule is used to create a chiral environment in a catalytic reaction, inducing enantioselectivity in the transformation of a prochiral substrate.

Caption: Applications of the Chiral Pool in Asymmetric Synthesis.

Key Chiral Building Blocks and Their Applications in Drug Synthesis

The strategic selection of a chiral building block is paramount to the efficiency and success of a synthetic campaign. Below, we explore some of the most pivotal classes of chiral building blocks and their applications in the synthesis of complex, biologically active molecules.

Carbohydrate-Derived Chiral Building Blocks

Carbohydrates represent a vast and structurally diverse class of chiral building blocks. Their polyhydroxylated nature provides a rich scaffold for a multitude of chemical transformations. A landmark example of the use of a carbohydrate-derived chiral building block is the industrial synthesis of the antiviral drug oseltamivir (Tamiflu®), which begins with (-)-shikimic acid, a compound extracted from Chinese star anise.[4]

Caption: Simplified workflow for the synthesis of Oseltamivir from Shikimic Acid.

Another prominent example is the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. The Corey lactone is a key chiral intermediate in many prostaglandin syntheses and can be prepared efficiently from carbohydrate-derived precursors.

Amino Acid-Derived Chiral Building Blocks

The 20 proteinogenic amino acids, available in enantiomerically pure forms, are exceptionally versatile chiral building blocks. Their bifunctional nature (amine and carboxylic acid) allows for a wide array of chemical modifications. D-serine, for instance, serves as the chiral starting material for the synthesis of the potent neuroexcitatory agent, (-)-α-kainic acid.[5]

Terpene-Derived Chiral Building Blocks

Terpenes, with their diverse and often complex carbocyclic skeletons, are another cornerstone of the chiral pool.[6][7] They are widely used in the synthesis of other complex natural products and pharmaceutical agents.[8] For example, the anticancer drug paclitaxel (Taxol®) can be synthesized more efficiently by incorporating the C10 precursor verbenone, a chiral terpene.[1] A more recent example is the total synthesis of the neurotrophic sesquiterpenoid jiadifenolide, which can be approached using terpene-derived starting materials.[9]

Quantitative Data in Asymmetric Synthesis

The success of an asymmetric synthesis is measured by its efficiency and stereoselectivity. Key metrics include:

-

Yield (%): The amount of desired product obtained.

-

Enantiomeric Excess (ee%): A measure of the purity of an enantiomer, calculated as |(R - S) / (R + S)| * 100, where R and S are the amounts of the two enantiomers.

-

Diastereomeric Excess (de%): A measure of the purity of a diastereomer.

The following tables summarize quantitative data for key transformations in the synthesis of important molecules using chiral building blocks.

| Synthesis | Starting Material | Key Transformation | Yield (%) | ee% / de% | Reference |

| Oseltamivir | (-)-Shikimic Acid | Overall Synthesis (8 steps) | ~47 | >99 ee | [4] |

| Corey Lactone | Commercially available reagents | One-pot domino Michael/Michael reaction | 50 (overall) | >99 ee | [10][11] |

| Jiadifenolide | Terpene-derived precursors | Overall Synthesis (23 steps) | 2.3 | >99 de | [9] |

| (-)-α-Kainic Acid | D-Serine | Multi-step synthesis | - | >99 ee | [5] |

Experimental Protocols for Key Reactions

Detailed and reproducible experimental protocols are the bedrock of successful synthetic chemistry. This section provides methodologies for key transformations that are either central to the synthesis of the aforementioned target molecules or are broadly applicable in asymmetric synthesis.

Noyori Asymmetric Hydrogenation of Ketones

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones to chiral secondary alcohols using a ruthenium catalyst with a chiral BINAP ligand.[6][12]

Reaction: Asymmetric hydrogenation of acetylacetone.

Procedure:

-

A Schlenk flask is charged with acetylacetone (315 mmol, 1.0 eq) and ethanol (32.3 mL).

-

The solution is sparged with nitrogen gas for 1 hour.

-

In a nitrogen-filled glovebox, the solution is transferred to a glass jar, and RuCl₂[(R)-BINAP] (0.1 mol%) is added.

-

The reaction vessel is placed in a Parr bomb, which is sealed and removed from the glovebox.

-

The bomb is purged with hydrogen gas and then pressurized to 1100 psi.

-

The reaction is heated to 30 °C in an oil bath and stirred for 6 days.

-

After releasing the pressure, the reaction mixture is concentrated in vacuo.

-

The product is purified by short-path distillation under reduced pressure.[6]

Jacobsen-Katsuki Epoxidation of Unfunctionalized Alkenes

The Jacobsen-Katsuki epoxidation enables the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen catalyst.[13][14]

Reaction: General procedure for the epoxidation of an alkene.

Procedure:

-

To a solution of the alkene (1.0 mmol) in a suitable solvent (e.g., dichloromethane) is added the Jacobsen catalyst (typically 1-5 mol%).

-

A stoichiometric oxidant, such as aqueous sodium hypochlorite (bleach), is added slowly to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

-

The reaction is stirred vigorously until the starting material is consumed (monitored by TLC or GC).

-

The organic layer is separated, washed with saturated sodium chloride solution, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude epoxide is purified by flash column chromatography.

-

The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.[15]

SmI₂-Mediated Reductive Cyclization

Samarium(II) iodide is a powerful single-electron transfer reagent that is widely used in organic synthesis, including in key cyclization reactions for the construction of complex molecular architectures.[16][17]

Reaction: General procedure for a SmI₂-mediated reductive cyclization.

Procedure:

-

A solution of the cyclization precursor (e.g., a keto-enone) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere (argon or nitrogen).

-

An additive, such as methanol or H₂O, may be added at this stage.

-

The solution is cooled to the desired temperature (e.g., 0 °C or -78 °C).

-

A solution of SmI₂ in THF (typically 0.1 M) is added dropwise until the characteristic deep blue color of SmI₂ persists, indicating the consumption of the starting material.

-

The reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium chloride.

-

The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed in vacuo, and the crude product is purified by flash chromatography.[16]

Logical Relationships in Chiral Building Block Synthesis

The strategic planning of a synthesis utilizing a chiral building block involves a logical progression from the selection of the starting material to the final target molecule.

Caption: Logical workflow for planning an asymmetric synthesis using a chiral building block.

Conclusion

The use of chiral building blocks is a mature and highly effective strategy in asymmetric synthesis, offering a direct and often economical route to enantiomerically pure molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the available chiral starting materials, their synthetic potential, and the key transformations they can undergo is essential for the design and execution of efficient and stereoselective synthetic routes. As the demand for enantiopure pharmaceuticals and other high-value chiral compounds continues to grow, the strategic application of nature's chiral pool, augmented by powerful synthetic methodologies, will undoubtedly remain a cornerstone of modern organic chemistry.

References

- 1. Enantioselective total synthesis of (-)-jiadifenolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis of jiadifenolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 7. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 9. Total Synthesis of Jiadifenolide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 14. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. mdpi.com [mdpi.com]

- 17. Lactone radical cyclizations and cyclization cascades mediated by SmI2-H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally-derived spectroscopic data for Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate is limited. This guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on the compound's chemical structure and analysis of analogous compounds. The experimental protocols described are generalized procedures and may require optimization for specific instrumentation and sample characteristics.

Compound Overview

This compound is a chiral building block often used in the synthesis of pharmaceuticals. Its structure comprises a γ-butyrolactone ring, a carbamate linkage, and a benzyl group, each contributing distinct spectroscopic signatures.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| CAS Number | 87219-29-2 |

| Appearance | White to off-white crystalline powder |

| Synonym | (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate |

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the furanone ring, the benzyl group, and the carbamate NH. The ¹³C NMR will similarly display characteristic peaks for the carbonyls, aromatic carbons, and aliphatic carbons.

Table 1: Predicted ¹H NMR Data

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (C₆H₅ ) | 7.30 - 7.45 | Multiplet | 5H |

| Benzylic Protons (O-CH₂ -Ph) | ~5.15 | Singlet | 2H |

| Carbamate Proton (NH ) | 5.0 - 6.0 (broad) | Singlet (br) | 1H |

| Furanone CH (CH -NH) | 4.5 - 4.8 | Multiplet | 1H |

| Furanone CH₂ (O-CH₂ -C=O) | 4.2 - 4.6 | Multiplet | 2H |

| Furanone CH₂ (CH₂ -CH) | 2.5 - 3.0 | Multiplet | 2H |

Table 2: Predicted ¹³C NMR Data

| Assignment | Expected Chemical Shift (δ, ppm) |

| Lactone Carbonyl (C =O) | 175 - 178 |

| Carbamate Carbonyl (NHC =O) | 155 - 157 |

| Aromatic C (quaternary) | 135 - 137 |

| Aromatic CH | 127 - 129 |

| Benzylic CH₂ | 66 - 68 |

| Furanone O-C H₂ | 70 - 75 |

| Furanone C H-NH | 48 - 52 |

| Furanone C H₂-CH | 35 - 40 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups (lactone and carbamate) and the N-H bond.

Table 3: Predicted IR Absorption Data

| Wavenumber Range (cm⁻¹) | Functional Group & Vibration | Expected Intensity |

| 3300 - 3400 | N-H Stretch (carbamate) | Medium - Strong |

| 3030 - 3100 | C-H Stretch (aromatic) | Medium |

| 2850 - 3000 | C-H Stretch (aliphatic) | Medium |

| ~1780 | C=O Stretch (γ-lactone)[1] | Strong |

| ~1700 | C=O Stretch (carbamate)[2] | Strong |

| 1500 - 1600 | C=C Stretch (aromatic ring) | Medium |

| ~1530 | N-H Bend (carbamate) | Medium |

| 1200 - 1300 | C-O Stretch (ester/lactone) | Strong |

| 1000 - 1100 | C-O Stretch (carbamate) | Strong |

Mass Spectrometry (MS)

Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion or a protonated/sodiated adduct is expected. Fragmentation may occur through cleavage of the benzyl group or opening of the lactone ring.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z (Da) | Proposed Ion | Description |

| 236.09 | [M+H]⁺ | Protonated molecular ion |

| 258.07 | [M+Na]⁺ | Sodium adduct of the molecular ion |

| 108.06 | [C₇H₈O]⁺ or [C₆H₅CH₂OH]⁺ | Fragment corresponding to benzyl alcohol |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups[3][4] |

General Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[5][6] Ensure the sample is fully dissolved; if necessary, use gentle warming or vortexing.[6] Filter the solution to remove any particulate matter and transfer it to a 5 mm NMR tube.[5][6]

-

Instrument Setup: Insert the sample into the NMR spectrometer.[7] The instrument will lock onto the deuterium signal of the solvent.[6][8] Perform shimming to optimize the magnetic field homogeneity.[7] Tune the probe for the appropriate nuclei (¹H and ¹³C).[7]

-

Data Acquisition: Acquire the ¹H spectrum using appropriate parameters (e.g., 30° pulse, relaxation delay of 1-2 seconds). For the ¹³C spectrum, a larger number of scans will be necessary, and a longer relaxation delay may be used to ensure quantitative accuracy for all carbon types.[7]

-

Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[8] Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like acetone or methylene chloride.[9] Place a drop of this solution onto an IR-transparent salt plate (e.g., KBr).[9] Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[9]

-

Alternative (ATR): For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.[10] This method requires minimal sample preparation.[11]

-

Data Acquisition: Place the prepared sample holder into the FTIR spectrometer.[9] Record a background spectrum of the clean, empty sample holder/ATR crystal. Then, acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., <1 mM) in a solvent compatible with ESI, such as a mixture of acetonitrile and water, often with a small amount of acid (like formic acid) to promote protonation.[12][13]

-

Instrument Setup: The technique involves generating ions by applying a high voltage to the liquid sample to create an aerosol (electrospray).[14] This is a "soft" ionization method that minimizes fragmentation.[14]

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate.[12] The generated ions are then directed into the mass analyzer. Acquire the mass spectrum, typically in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ ions.[15] The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a novel or uncharacterized compound using the spectroscopic methods discussed.

Caption: General workflow for chemical structure elucidation using MS, IR, and NMR spectroscopy.

References

- 1. chem.pg.edu.pl [chem.pg.edu.pl]

- 2. eng.uc.edu [eng.uc.edu]

- 3. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. phys.libretexts.org [phys.libretexts.org]

- 13. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 15. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the Stereochemistry of Tetrahydro-5-oxo-3-furanylcarbamate

An In-depth Technical Guide to the Stereochemistry of Tetrahydro-5-oxo-3-furanylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Tetrahydro-5-oxo-3-furanylcarbamate is a chiral molecule belonging to the class of substituted γ-butyrolactones. The core structure, a tetrahydrofuran-2-one ring, is a prevalent motif in numerous natural products and biologically active compounds. The stereochemistry of such molecules is of paramount importance in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

The key stereochemical feature of tetrahydro-5-oxo-3-furanylcarbamate arises from the chiral center at the C3 position of the furanone ring, where the carbamate group is attached. This single chiral center gives rise to a pair of enantiomers: (R)-tetrahydro-5-oxo-3-furanylcarbamate and (S)-tetrahydro-5-oxo-3-furanylcarbamate. Understanding and controlling the three-dimensional arrangement of these enantiomers is critical for developing safe and effective therapeutic agents. This guide provides a comprehensive overview of the stereochemical aspects of tetrahydro-5-oxo-3-furanylcarbamate, including methods for stereochemical determination, separation of enantiomers, and relevant experimental protocols.

Physicochemical Properties of Stereoisomers

Table 1: Expected Physicochemical Properties of Tetrahydro-5-oxo-3-furanylcarbamate Enantiomers

| Property | (R)-enantiomer | (S)-enantiomer | Rationale/Comments |

| Molecular Formula | C₅H₇NO₄ | C₅H₇NO₄ | Identical for both enantiomers. |

| Molecular Weight | 145.11 g/mol | 145.11 g/mol | Identical for both enantiomers. |

| Melting Point | Expected to be identical to the racemic mixture. | Expected to be identical to the racemic mixture. | Enantiomers have the same melting point; the racemic mixture may differ. |

| Optical Rotation [α] | Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer. | Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer. | This is the defining characteristic of enantiomers. |

| Solubility (achiral solvent) | Identical | Identical | Enantiomers have the same solubility in achiral solvents. |

| Solubility (chiral solvent) | May differ | May differ | Diastereomeric solvates may form, leading to different solubilities. |

| Retention Time (chiral HPLC) | Different | Different | Differential interaction with a chiral stationary phase allows for separation. |

Experimental Protocols for Stereochemical Analysis

The determination of the absolute configuration and enantiomeric purity of tetrahydro-5-oxo-3-furanylcarbamate requires specialized analytical techniques. The following protocols are based on established methods for the analysis of chiral lactones and carbamates.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[3] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose with carbamate derivatives, are particularly effective for a broad range of chiral compounds.[4]

Experimental Protocol: Enantiomeric Separation by Chiral HPLC

-

Column Selection: A polysaccharide-based chiral column, such as one with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, is a suitable starting point.[3][4]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. The ratio is optimized to achieve baseline separation. For example, a starting condition could be 90:10 (v/v) n-hexane:isopropanol.

-

Sample Preparation: Dissolve a small amount of the racemic tetrahydro-5-oxo-3-furanylcarbamate in the mobile phase to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection: UV detection at a wavelength where the carbamate or lactone carbonyl absorbs (e.g., 210-230 nm).

-

-

Data Analysis: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity and, in some cases, assign the absolute configuration.[5][6] In an achiral solvent, the NMR spectra of enantiomers are identical. To distinguish them, a chiral auxiliary is introduced.

Experimental Protocol: Determination of Enantiomeric Purity using a Chiral Solvating Agent

-

Chiral Solvating Agent (CSA): (R)- or (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol is an effective CSA for lactones.[5][6]

-

Sample Preparation: Prepare a solution of the tetrahydro-5-oxo-3-furanylcarbamate sample (approximately 0.1 M) in a suitable deuterated solvent (e.g., CDCl₃ or CCl₄). Add a molar excess of the CSA (e.g., 3-5 equivalents).

-

NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra. The interaction between the enantiomers and the CSA forms transient diastereomeric complexes, which can lead to separate signals for at least one proton in each enantiomer.

-

Data Analysis: Integrate the corresponding signals for the two enantiomers to determine their ratio and thus the enantiomeric purity.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[7] This technique requires a high-quality single crystal of an enantiomerically pure sample.

Experimental Protocol: Determination of Absolute Configuration by X-ray Crystallography

-

Crystal Growth: Grow single crystals of one of the pure enantiomers. This is often the most challenging step.[8] A common method is slow evaporation of a solvent from a concentrated solution of the compound. For furanone derivatives, solvents like acetone, ethyl acetate, or dichloromethane can be used, with anti-solvents such as hexane or pentane.[8]

-

Data Collection: Mount a suitable crystal on a diffractometer. X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure. The absolute configuration can be determined using anomalous dispersion effects, often by calculating the Flack parameter. A Flack parameter close to 0 for the determined configuration and close to 1 for the inverted configuration confirms the assignment.[7]

Data Presentation

Table 2: Comparison of Analytical Techniques for Stereochemical Analysis

| Technique | Principle | Application | Advantages | Limitations |

| Chiral HPLC | Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase. | Enantiomeric separation, determination of enantiomeric excess (% ee). | High accuracy and precision, widely applicable, can be used for preparative separation. | Requires method development, availability of a suitable chiral column. |

| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes that exhibit distinct NMR signals. | Determination of enantiomeric purity. | Rapid analysis, small sample amount needed, no separation required. | Spectral overlap can be an issue, chiral auxiliary may not induce sufficient signal separation. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. | Unambiguous determination of absolute configuration. | Provides the definitive 3D structure. | Requires a suitable single crystal, which can be difficult to obtain. |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | Characterization of enantiomers, can be used to determine absolute configuration by comparison to known compounds or theoretical calculations. | Highly sensitive to stereochemistry, non-destructive. | Does not provide separation, absolute configuration determination can be complex. |

Visualizations

Caption: Workflow for the stereochemical analysis and separation of tetrahydro-5-oxo-3-furanylcarbamate enantiomers.

Caption: Interaction of enantiomers with a chiral stationary phase, leading to chromatographic separation.

References

- 1. 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)- | C4H8ClNO2 | CID 2733667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2185-03-7|(S)-3-Aminodihydrofuran-2(3H)-one hydrochloride|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. [PDF] Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol | Semantic Scholar [semanticscholar.org]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Pivotal Role of Chiral Lactams in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The lactam motif, a cyclic amide, is a cornerstone in the architecture of a vast array of medicinally important molecules. The introduction of chirality into the lactam scaffold dramatically expands the accessible chemical space, enabling the precise stereochemical control crucial for selective interactions with biological targets. This technical guide delves into the core applications of chiral lactams in medicinal chemistry, offering a comprehensive overview of their synthesis, biological activities, and therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Introduction to Chiral Lactams

Lactams are classified based on the size of the ring, with β-lactams (four-membered ring), γ-lactams (five-membered ring), δ-lactams (six-membered ring, also known as piperidinones), and ε-caprolactams (seven-membered ring) being the most prevalent in medicinal chemistry. The incorporation of one or more stereocenters into the lactam ring gives rise to chiral lactams, whose enantiomers can exhibit profoundly different pharmacological and toxicological profiles. This stereochemical dependence is a fundamental principle in modern drug design, as biological systems, being inherently chiral, often interact preferentially with a specific enantiomer of a drug molecule.[1][2]

The strained four-membered ring of β-lactams makes them particularly reactive and effective as mechanism-based inhibitors.[3] γ-Lactams, being less strained, offer a stable and versatile scaffold for the development of a wide range of therapeutics. Piperidinone and caprolactam derivatives have also emerged as important pharmacophores in various therapeutic areas.[4][5]

Therapeutic Applications and Biological Activities

Chiral lactams have demonstrated a broad spectrum of biological activities, leading to their development as antibiotics, anticancer agents, enzyme inhibitors, and anticonvulsants, among other therapeutic applications.

Antibacterial Agents: The Legacy of β-Lactams

The most well-known application of chiral lactams is in the field of antibacterial agents, with the discovery of penicillin marking a revolution in medicine.[5] β-Lactam antibiotics, including penicillins and cephalosporins, function by inhibiting bacterial cell wall synthesis.[6] They act as irreversible inhibitors of penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[7] The acylation of the active site serine residue of PBPs by the strained β-lactam ring leads to the inactivation of the enzyme, ultimately causing bacterial cell lysis and death.[7]

The mechanism of action of β-lactam antibiotics is depicted in the following signaling pathway diagram:

Anticancer Agents

Chiral lactams have emerged as a promising class of compounds for cancer therapy. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[8][9]

Quantitative Data on Anticancer Activity of Chiral Lactams

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Alkylidene-β-lactams | A375 (Melanoma) | < 10 | [8] |

| Alkylidene-β-lactams | OE19 (Esophageal) | < 10 | [8] |

| β-lactam-bridged Combretastatin A-4 analogues | K562 | 0.01 | [9] |

| Chiral Gold(III) Complexes with Lactam Ligands | MDA-MB-468 | 1.74 ± 0.36 | [10] |

| Chiral Gold(III) Complexes with Lactam Ligands | MDA-MB-231 | 1.1 ± 0.15 | [10] |

| Chiral Gold(III) Complexes with Lactam Ligands | H460 | 0.48 ± 0.20 | [10] |

Enzyme Inhibitors

The ability of chiral lactams to act as enzyme inhibitors extends beyond PBPs. They have been investigated as inhibitors of various enzymes, including β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics.[11]

Quantitative Data on Enzyme Inhibition by Chiral Lactams

| Inhibitor | Enzyme | Ki (µM) | Reference |

| Clavulanic acid | TEM-1 β-lactamase | 0.8 | [12] |

| Clavulanic acid | TEM-2 β-lactamase | 0.7 | [12] |

| LN-1-255 | SHV-1 β-lactamase | 0.019 ± 0.003 | [13] |

| LN-1-255 | SHV-2 β-lactamase | 0.009 ± 0.002 | [13] |

Anticonvulsants

Chiral caprolactam and piperidinone derivatives have shown significant potential as anticonvulsant agents.[4][5] Their activity is often evaluated in animal models using tests such as the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazol (scMet) test.[14]

Quantitative Data on Anticonvulsant Activity of Chiral Lactams

| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |

| α-hydroxy-α-phenylcaprolactam | Mice | MES | 63 | [5] |

| α-hydroxy-α-phenylcaprolactam | Mice | scMet | 74 | [5] |

| 3,3-diethyl-2-piperidinone | Mice | scMet | 37 | [4] |

| 3-benzyl-2-piperidinone | Mice | MES | 41 | [4] |

| (R)-Propylisopropyl acetamide | Mice | 6 Hz seizure | 11-57 | [15] |

| (S)-Propylisopropyl acetamide | Mice | 6 Hz seizure | 20-81 | [15] |

Modulators of Signaling Pathways in Neurodegenerative Diseases

Chiral lactams are being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease. One key target is the Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway, which is implicated in the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles, hallmarks of Alzheimer's disease.[16] Inhibition of GSK-3β by certain lactam derivatives could represent a promising therapeutic strategy.[17][18]

The following diagram illustrates the role of GSK-3β in Alzheimer's disease pathology and its potential inhibition:

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of chiral lactams.

Synthesis of Chiral β-Lactams via Staudinger Cycloaddition

The Staudinger cycloaddition, the reaction of a ketene with an imine, is a classic and versatile method for the synthesis of β-lactams.[3] Enantioselective variants often employ chiral auxiliaries or catalysts.[19]

Experimental Protocol: Enantioselective Staudinger Synthesis of a β-Lactam

-

Materials: Chiral auxiliary-derived acid chloride (1.0 eq), imine (1.2 eq), triethylamine (1.5 eq), anhydrous dichloromethane (DCM).

-

Procedure:

-

To a solution of the imine in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon), add triethylamine dropwise.

-

Slowly add a solution of the chiral auxiliary-derived acid chloride in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired chiral β-lactam.

-

Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

-

Synthesis of Chiral γ-Lactams via Organocatalytic Michael Addition

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of γ-lactams.[9][20] Chiral thiourea catalysts, for example, can effectively control the stereochemistry of Michael additions to form γ-lactam precursors.[9]

Experimental Protocol: Enantioselective Synthesis of a γ-Lactam

-

Materials: α,β-Unsaturated aldehyde (1.0 eq), malonate derivative (1.2 eq), chiral thiourea catalyst (0.1 eq), base (e.g., DBU, 1.2 eq), anhydrous toluene.

-

Procedure:

-

To a solution of the α,β-unsaturated aldehyde and malonate derivative in anhydrous toluene, add the chiral thiourea catalyst.

-

Add the base (DBU) to the reaction mixture and stir at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then subjected to a subsequent cyclization step, often involving heating with a catalyst such as p-toluenesulfonic acid, to form the γ-lactam.

-

Purify the final product by column chromatography and determine the enantiomeric excess by chiral HPLC.

-

Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.[21]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Materials: Cancer cell line of interest, complete cell culture medium, 96-well plates, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol), test compounds (chiral lactams).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Determination of Enzyme Inhibition Constant (Ki)

The inhibition constant (Ki) is a measure of the potency of an inhibitor. It can be determined by measuring the initial reaction rates of the enzyme at various substrate and inhibitor concentrations.[7]

Experimental Protocol: Determination of Ki for a Competitive Inhibitor

-

Materials: Purified enzyme, substrate, inhibitor (chiral lactam), assay buffer.

-

Procedure:

-

Perform a series of enzyme assays at a fixed enzyme concentration and varying substrate concentrations in the absence of the inhibitor to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

-

Perform another series of assays with varying substrate concentrations in the presence of a fixed concentration of the inhibitor.

-

Repeat step 2 with several different fixed concentrations of the inhibitor.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For a competitive inhibitor, the lines will intersect on the y-axis.

-

The apparent Km (Km_app) in the presence of the inhibitor can be determined from the x-intercept of each line.

-

The Ki can be calculated using the equation: Km_app = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.

-

Evaluation of Anticonvulsant Activity in Animal Models

The maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scMet) test in rodents are standard preliminary screens for anticonvulsant drugs.[12][22]

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

-

Materials: Male albino mice (20-25 g), test compound (chiral lactam), vehicle (e.g., 0.5% carboxymethyl cellulose), corneal electrodes, electroconvulsive shock apparatus.

-

Procedure:

-

Administer the test compound or vehicle intraperitoneally (i.p.) to groups of mice (n=8-10 per group) at various doses.

-

At the time of peak effect (predetermined), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

Calculate the ED50 value (the dose that protects 50% of the animals from the tonic seizure) using a probit analysis.

-

High-Throughput Screening of Chiral Lactam Libraries

The discovery of novel bioactive chiral lactams can be accelerated through high-throughput screening (HTS) of compound libraries. The following workflow diagram illustrates a typical HTS process for identifying and characterizing new chiral lactam drug candidates.

Conclusion

Chiral lactams represent a privileged scaffold in medicinal chemistry, with a rich history and a promising future. From the life-saving β-lactam antibiotics to the emerging applications in oncology, neurodegenerative diseases, and beyond, the versatility of the chiral lactam core continues to inspire the development of novel therapeutic agents. The stereoselective synthesis of these molecules, coupled with robust biological evaluation and high-throughput screening methodologies, will undoubtedly lead to the discovery of the next generation of chiral lactam-based drugs. This guide provides a foundational understanding of the key aspects of this exciting field, serving as a catalyst for further research and innovation.

References

- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and development of novel caprolactam anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile [organic-chemistry.org]

- 7. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Staudinger Synthesis [organic-chemistry.org]

- 9. Organocatalytic cyclization-rearrangement cascade reaction: asymmetric construction of γ-lactams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 13. youtube.com [youtube.com]